

An In-depth Technical Guide to 2-Hydroxypyrazine: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxypyrazine**

Cat. No.: **B042338**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypyrazine, a key heterocyclic compound, and its tautomer 2(1H)-pyrazinone, serve as a crucial scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, and established synthetic methodologies. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its relevance in biological signaling pathways, particularly in the context of kinase inhibition for cancer therapy.

Chemical Structure and Tautomerism

2-Hydroxypyrazine exists in a tautomeric equilibrium with its amide form, 2(1H)-pyrazinone. The pyrazinone form is generally considered to be the more stable tautomer. This equilibrium is a critical feature influencing its chemical reactivity and biological interactions.

- **2-Hydroxypyrazine:** An aromatic heterocyclic alcohol.
- **2(1H)-Pyrazinone:** A heterocyclic amide.

The tautomerism involves the migration of a proton between the oxygen and nitrogen atoms.

Caption: Tautomeric equilibrium between **2-hydroxypyrazine** and 2(1H)-pyrazinone.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of **2-hydroxypyrazine** is presented below. These properties are essential for its handling, characterization, and application in research and development.

Table 1: General and Physicochemical Properties

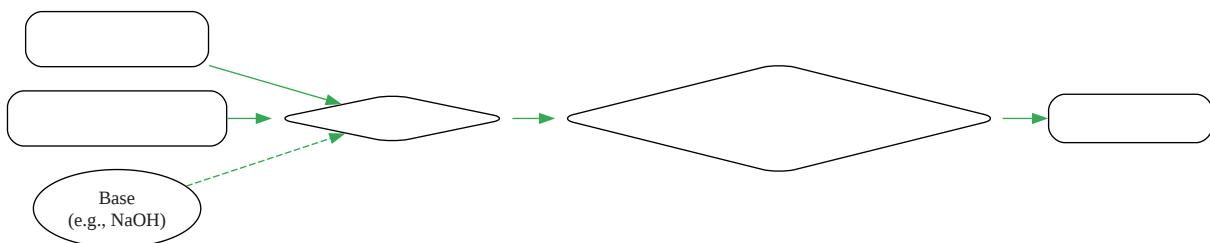

Property	Value	Reference
Molecular Formula	C ₄ H ₄ N ₂ O	[1][2]
Molecular Weight	96.09 g/mol	[1][2]
CAS Number	6270-63-9	[1][2]
Appearance	White to light yellow powder/crystal	[3]
Melting Point	185-190 °C	[1]
Boiling Point	295.5 °C at 760 mmHg (Predicted)	
Solubility	Soluble in water. Slightly soluble in DMSO and Methanol (with heating).	
pKa	11.69 ± 0.20 (Predicted)	
InChI	1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7)	[1]
SMILES	O=C1NC=CN=C1	[4]

Table 2: Spectroscopic Data

Spectroscopic Technique	Data (Predicted/Experimental)
^1H NMR (DMSO-d ₆)	δ 7.50-7.70 (s, 1H), 7.80-8.00 (s, 1H), 10.0-12.0 (br s, 1H, OH)
^{13}C NMR (DMSO-d ₆)	δ 155-160 (C=O), 130-135 (C-H), 125-130 (C-H)
FT-IR (KBr, cm ⁻¹)	~3400 (N-H stretch), ~1650 (C=O stretch), 1600-1400 (C=C and C=N stretches)
Mass Spectrometry (EI)	m/z 96 (M ⁺), 68 (M ⁺ - CO)
UV-Vis (Solvent dependent)	λ_{max} ~220 nm and ~320 nm

Synthesis of 2-Hydroxypyrazine

The most common and effective method for the synthesis of **2-hydroxypyrazines** is the Jones synthesis (also referred to as the Jones-Karmas synthesis).[3][5][6] This method involves the condensation of an α -amino acid amide with a 1,2-dicarbonyl compound in a basic medium.[3][5][6]

[Click to download full resolution via product page](#)

Caption: Logical workflow of the Jones synthesis for **2-hydroxypyrazine**.

Experimental Protocol: Jones Synthesis of 2-Hydroxypyrazine

This protocol is adapted from established procedures for the synthesis of **2-hydroxypyrazines**.

Materials:

- Glycinamide hydrochloride
- Glyoxal (40% aqueous solution)
- Sodium hydroxide (NaOH)
- Methanol
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

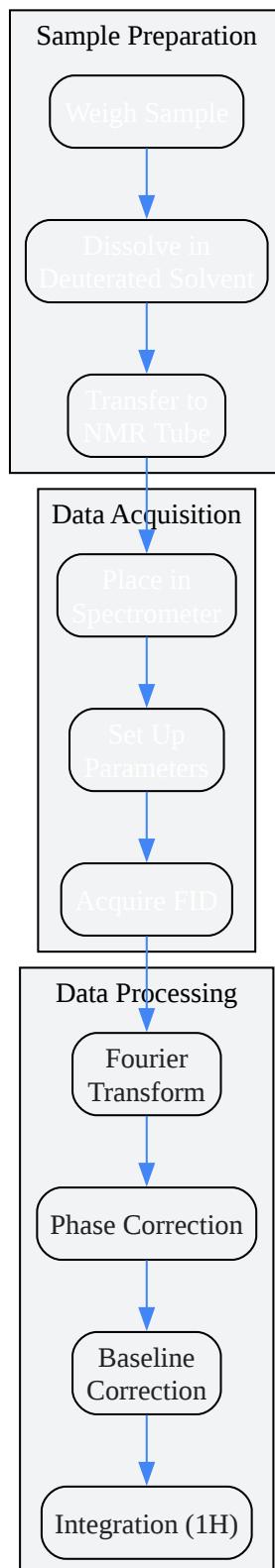
Procedure:

- Preparation of Glycinamide Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve glycinamide hydrochloride (1.0 equivalent) in methanol. Cool the solution to 0-5 °C using an ice bath.
- Basification: Slowly add a pre-cooled aqueous solution of sodium hydroxide (2.0 equivalents) to the glycinamide solution via the dropping funnel, ensuring the temperature is maintained below 10 °C.
- Addition of Glyoxal: To the basic glycinamide solution, add glyoxal (1.1 equivalents, 40% aqueous solution) dropwise, while maintaining the temperature at 0-10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 2 hours. Then, let the mixture warm to room temperature and continue stirring for 12-24 hours.
- Work-up:

- Neutralize the reaction mixture to pH 6-7 with dilute hydrochloric acid.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **2-hydroxypyrazine** can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy


Sample Preparation:[1][7]

- Weigh 5-25 mg of purified **2-hydroxypyrazine** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Cap the tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (400 MHz Spectrometer):

- ¹H NMR:
 - Pulse Program: Standard single-pulse
 - Number of Scans: 16-64
 - Relaxation Delay: 1-2 s
- ¹³C NMR:
 - Pulse Program: Proton-decoupled single-pulse

- Number of Scans: 1024-4096
- Relaxation Delay: 2-5 s

[Click to download full resolution via product page](#)

Caption: General workflow for NMR analysis of **2-hydroxypyrazine**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):[\[8\]](#)[\[9\]](#)

- Grind 1-2 mg of dry **2-hydroxypyrazine** with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumental Parameters:

- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):[\[10\]](#)[\[11\]](#)

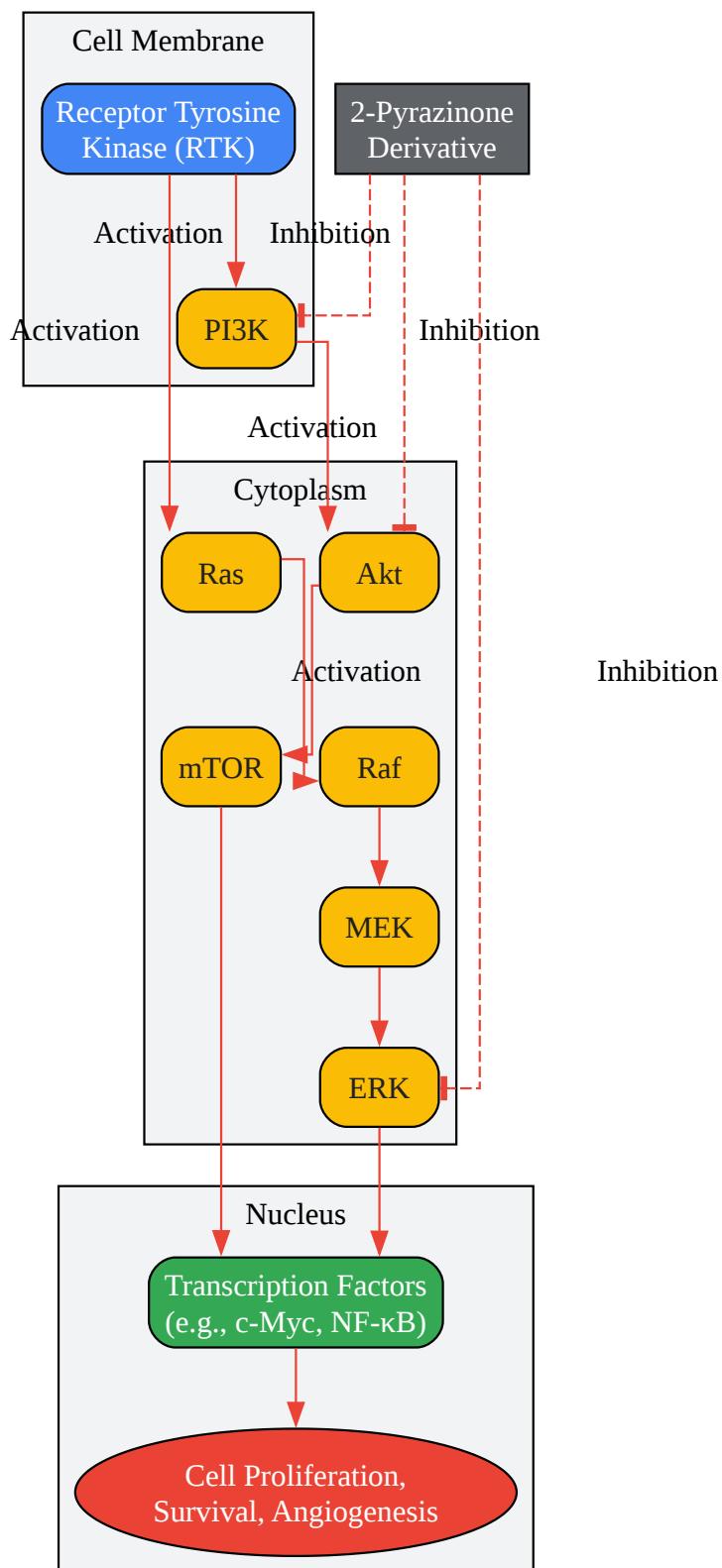
- Dissolve a small amount of **2-hydroxypyrazine** in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumental Parameters (EI-MS):

- Ionization Energy: 70 eV
- Mass Range: m/z 30-200

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:[12][13]


- Accurately prepare a dilute solution of **2-hydroxypyrazine** in a suitable UV-grade solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.
- Use a quartz cuvette with a 1 cm path length.
- Use the pure solvent as a blank for baseline correction.

Instrumental Parameters:

- Wavelength Range: 200-400 nm

Biological Activity and Signaling Pathways

Pyrazine and pyrazinone derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors, which are of significant interest in cancer drug development.[9][14][15] Derivatives of 2-pyrazinone have been shown to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[14][15]

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by 2-pyrazinone derivatives.

The **2-hydroxypyrazine** scaffold can serve as a bioisostere for other heterocyclic systems, enabling it to interact with the ATP-binding pocket of various kinases.[\[16\]](#) By modifying the substituents on the pyrazine ring, researchers can develop potent and selective kinase inhibitors for targeted cancer therapy.

Conclusion

2-Hydroxypyrazine is a versatile heterocyclic compound with significant potential in drug discovery and development. Its rich chemistry, characterized by tautomerism and multiple sites for functionalization, allows for the creation of diverse molecular libraries. The established synthetic routes and analytical methods detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of novel **2-hydroxypyrazine** derivatives, particularly as inhibitors of key signaling pathways in cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Basic ^1H - and ^{13}C -NMR Spectroscopy - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 2. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. On Reuben G. Jones synthesis of 2-hydroxypyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. web.uvic.ca [web.uvic.ca]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxypyrazine: Chemical Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042338#chemical-structure-and-properties-of-2-hydroxypyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com